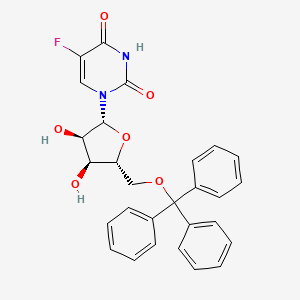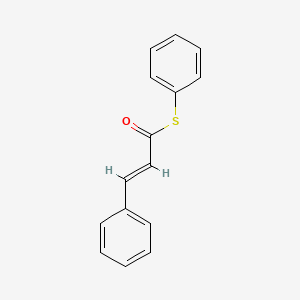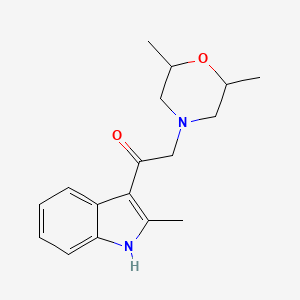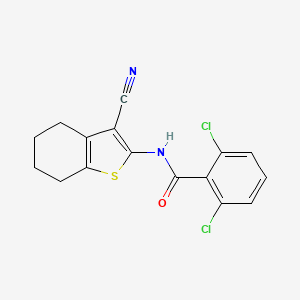![molecular formula C11H11N3S B14146629 N-[(E)-benzylideneamino]-4-methyl-1,3-thiazol-2-amine CAS No. 37072-50-7](/img/structure/B14146629.png)
N-[(E)-benzylideneamino]-4-methyl-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(E)-benzylideneamino]-4-methyl-1,3-thiazol-2-amine is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of both sulfur and nitrogen atoms. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-benzylideneamino]-4-methyl-1,3-thiazol-2-amine typically involves the condensation reaction between 4-methyl-1,3-thiazol-2-amine and benzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds.
化学反应分析
Types of Reactions
N-[(E)-benzylideneamino]-4-methyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the existing substituents on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted thiazole derivatives
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for the development of new therapeutic agents.
Medicine: Investigated for its anticancer properties and its ability to inhibit certain enzymes and receptors involved in disease pathways.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of N-[(E)-benzylideneamino]-4-methyl-1,3-thiazol-2-amine involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death in cancer cells. Additionally, its antimicrobial properties are attributed to its ability to disrupt the cell membrane integrity of microorganisms.
相似化合物的比较
N-[(E)-benzylideneamino]-4-methyl-1,3-thiazol-2-amine can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
Compared to these compounds, this compound is unique due to its specific substitution pattern and the presence of the benzylideneamino group, which imparts distinct biological activities and chemical reactivity.
属性
CAS 编号 |
37072-50-7 |
|---|---|
分子式 |
C11H11N3S |
分子量 |
217.29 g/mol |
IUPAC 名称 |
N-[(E)-benzylideneamino]-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H11N3S/c1-9-8-15-11(13-9)14-12-7-10-5-3-2-4-6-10/h2-8H,1H3,(H,13,14)/b12-7+ |
InChI 键 |
ISWPMJHILWYVLQ-KPKJPENVSA-N |
手性 SMILES |
CC1=CSC(=N1)N/N=C/C2=CC=CC=C2 |
规范 SMILES |
CC1=CSC(=N1)NN=CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


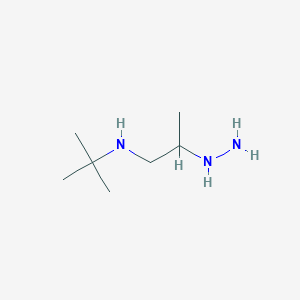
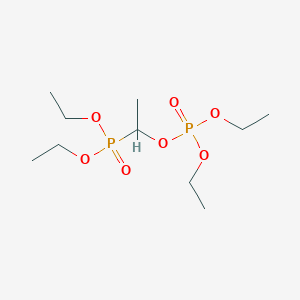
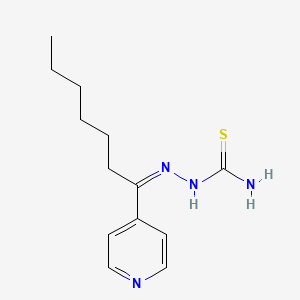
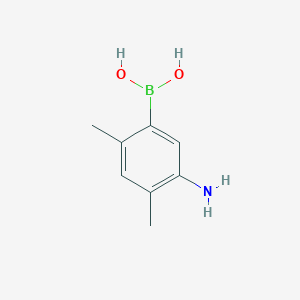
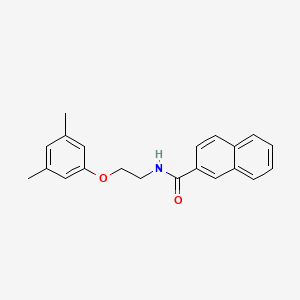
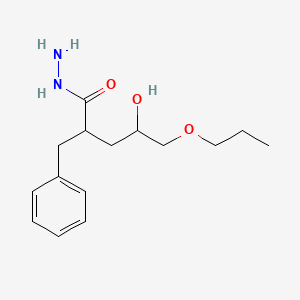
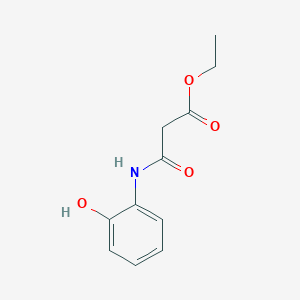
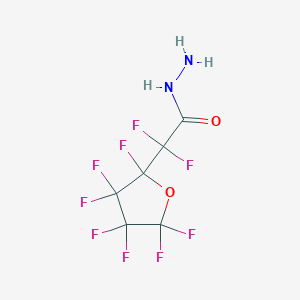
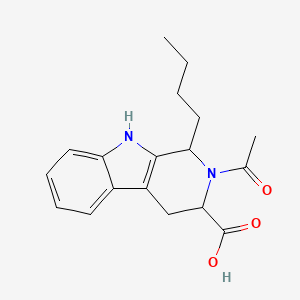
![2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)oxy]ethan-1-ol](/img/structure/B14146591.png)
